Chlorine-39

Catalog No.
S590510
CAS No.
15585-26-9
M.F
ClH
M. Wt
39.976 g/mol
Availability
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Chlorine-39

CAS Number

15585-26-9

Product Name

Chlorine-39

IUPAC Name

chlorane

Molecular Formula

ClH

Molecular Weight

39.976 g/mol

InChI

InChI=1S/ClH/h1H/i1+4

InChI Key

VEXZGXHMUGYJMC-RNFDNDRNSA-N

SMILES

Cl

Synonyms

39Cl radioisotope, Chlorine-39, Cl-39 radioisotope

Canonical SMILES

Cl

Isomeric SMILES

[39ClH]

Chlorine-39 is a radioisotope of the chemical element chlorine, which has an atomic number of 17 and consists of 17 protons and 22 neutrons, giving it a mass number of 39. This isotope is characterized by its short half-life of approximately 56.2 minutes, making it unstable and radioactive . Chlorine-39 is primarily produced through cosmic processes, specifically through the interaction of cosmic rays with atmospheric argon-40, leading to its detection in trace amounts in rainwater . It decays via beta decay into argon-39, a stable isotope, with a decay energy of about 3.442 MeV .

Chlorine-39 undergoes beta decay as follows:

1739Cl1839Ar+10β_{17}^{39}\text{Cl}\rightarrow _{18}^{39}\text{Ar}+_{-1}^{0}\beta^-

This reaction highlights the transformation of chlorine-39 into argon-39 while emitting a beta particle . The decay process is significant in nuclear chemistry, influencing studies on radioactive decay patterns and isotopic dating methods.

Chlorine-39 is not synthesized through conventional chemical methods but is formed naturally in the atmosphere. It arises from the interaction between slow negative muons from cosmic rays and argon-40 present in the air. This process occurs continuously, contributing to the trace amounts of chlorine-39 found in rainwater samples .

Research involving chlorine-39 primarily focuses on its interactions with cosmic radiation and its role in atmospheric chemistry. Studies have shown that the presence of chlorine-39 can be detected in environmental samples, which helps scientists understand the dynamics of cosmic ray interactions with the Earth's atmosphere. These studies can also shed light on broader environmental processes influenced by radiation levels .

Chlorine-39 shares similarities with other chlorine isotopes such as chlorine-35 and chlorine-37. Here’s a comparison highlighting its uniqueness:

IsotopeProtonsNeutronsMass NumberStability
Chlorine-35171835Stable
Chlorine-37172037Stable
Chlorine-39172239Unstable (Radioactive)

Uniqueness: Chlorine-39 is unique due to its status as a radioactive isotope with a very short half-life compared to its stable counterparts (chlorine-35 and chlorine-37). Its production mechanism through cosmic interactions also distinguishes it from these more stable isotopes, which are predominantly found in natural sources without the influence of cosmic radiation.

The radioactive decay properties of chlorine-39 are central to understanding its nuclear behavior and its role in the cosmic and terrestrial environment. This section systematically explores the beta-minus decay pathway to argon-39, the precise determination of its half-life, the energetics of the decay process, the nature and significance of emitted particles and gamma rays, and the nuclear transition states traversed during the decay sequence.

Beta-Minus Decay Mechanism to Argon-39

Chlorine-39 undergoes radioactive decay exclusively via the beta-minus decay process. In this mechanism, a neutron within the nucleus of chlorine-39 is transformed into a proton, accompanied by the emission of an electron (beta particle) and an antineutrino. The transformation increases the atomic number by one while keeping the mass number constant, resulting in the formation of argon-39, a stable isotope.

The nuclear reaction for this decay process can be represented as:

$$
^{39}{17}\text{Cl} \rightarrow ^{39}{18}\text{Ar} + e^- + \bar{\nu}_e
$$

This process is energetically favorable due to the neutron-rich nature of chlorine-39, which contains 17 protons and 22 neutrons. The decay is classified as a pure beta-minus transition, with no competing decay modes observed or predicted for this isotope under terrestrial conditions [1] [2] [4] [5].

The production of chlorine-39 in the environment is primarily attributed to cosmic ray interactions, particularly the capture of slow negative muons by argon-40 in the atmosphere. This cosmogenic origin results in the presence of trace amounts of chlorine-39 in rainwater and other environmental samples, though its rapid decay ensures that its abundance remains extremely low [1].

The daughter product, argon-39, is itself a radioactive isotope but with a much longer half-life, and it plays a significant role in geophysical and environmental studies, such as groundwater dating. However, the decay of chlorine-39 to argon-39 is a one-step process with a 100 percent branching ratio, meaning that every decay event results in the formation of argon-39 [1] [2] [4].

Half-Life Determination and Experimental Measurements

The half-life of a radioactive isotope is a fundamental parameter that characterizes the rate at which it decays. For chlorine-39, the half-life has been determined through a series of precise experimental measurements, utilizing both direct detection of decay events and indirect methods based on daughter isotope accumulation.

The consensus value for the half-life of chlorine-39 is approximately 56.2 minutes, with a reported uncertainty of 0.6 minutes [1] [2] [4] [7]. This value has been confirmed by multiple independent studies employing advanced detection techniques, including Ge(Li) and NaI(Tl) gamma-ray spectroscopy, as well as beta counting methods [7].

A summary of key experimental findings is presented in the following data table:

ParameterValueReference
Half-life (minutes)56.2 ± 0.6 [1] [4] [7]
Half-life (seconds)3,372 ± 36 [1] [2]
Decay constant (1/s)2.0778 × 10⁻⁴ [2]

These measurements are consistent across different research groups and methodologies, underscoring the reliability of the reported half-life. The relatively short half-life of chlorine-39 accounts for its scarcity in the environment and its negligible practical applications outside of fundamental research.

The half-life determination is critical not only for understanding the decay kinetics of chlorine-39 but also for calibrating detection systems and modeling the isotope's behavior in atmospheric and environmental contexts.

Decay Energy and Particle Emissions

The energetics of the beta-minus decay of chlorine-39 are characterized by a substantial release of energy, primarily in the form of kinetic energy carried by the emitted beta particle and the accompanying antineutrino. The total decay energy, or Q-value, for the transition from chlorine-39 to argon-39 has been measured to be approximately 3.44 mega-electronvolts (MeV) [1] [2] [4].

The decay can be described as follows:

$$
^{39}{17}\text{Cl} \rightarrow ^{39}{18}\text{Ar} + e^- (\text{max } 3.44 \text{ MeV}) + \bar{\nu}_e
$$

The energy distribution among the decay products is governed by the conservation of energy and momentum, with the beta particle (electron) receiving a continuous spectrum of energies up to the maximum Q-value, and the antineutrino carrying away the remainder.

In addition to the beta particle, the decay process may be accompanied by the emission of gamma rays, particularly if the daughter nucleus (argon-39) is produced in an excited state. However, the primary decay mode is a direct transition to the ground or low-lying excited states of argon-39, with the majority of decays resulting in the emission of a single beta particle and an antineutrino [1] [2] [4] [7].

The mean energies associated with the decay are summarized in the following table:

QuantityValue (MeV)Reference
Decay energy (Q-value)3.44197 [1] [4]
Mean electron energy0.82463 [2]
Mean photon energy1.45089 [2]
Mean alpha energy0.0 [2]

It is important to note that no alpha particles are emitted in the decay of chlorine-39, as the process is purely a beta-minus transition. The mean electron energy reflects the average kinetic energy imparted to the beta particles over the entire decay spectrum.

The decay energy and particle emissions are critical parameters for understanding the radiological behavior of chlorine-39 and for designing experiments aimed at detecting and characterizing its decay products.

Gamma Ray Emissions in the Decay Chain

While the primary decay of chlorine-39 to argon-39 is a beta-minus transition, the process can populate excited states of the daughter nucleus, leading to the emission of gamma rays as the nucleus relaxes to its ground state. Detailed spectroscopic studies have identified multiple gamma-ray transitions associated with the decay of chlorine-39 [7].

In a landmark study utilizing high-resolution germanium-lithium (Ge(Li)) detectors, ten distinct gamma-ray transitions were observed, including seven that had not been previously reported [7]. These transitions correspond to de-excitations of argon-39 from various excited states populated by beta decay.

The measured gamma-ray intensities and their placement within the argon-39 level scheme provide valuable information about the nuclear structure and the branching ratios of the decay process. The following table summarizes key gamma-ray transitions observed in the decay of chlorine-39:

Energy Level (keV)Gamma Ray Intensity (%)Beta Branch (%)Reference
2093≤ 0.08≤ 0.08 [7]
23582.61 ± 0.112.61 ± 0.11 [7]
25032.29 ± 0.122.29 ± 0.12 [7]
28290.60 ± 0.050.60 ± 0.05 [7]

These data indicate that while the majority of decays proceed directly to the ground state of argon-39, a significant fraction populate excited states, resulting in the emission of gamma rays with characteristic energies.

The detection and analysis of these gamma rays are essential for reconstructing the decay scheme of chlorine-39 and for understanding the nuclear structure of argon-39. Furthermore, the presence of gamma emissions provides a means for indirect detection of chlorine-39 decay in experimental settings.

Nuclear Transition States During Decay

The decay of chlorine-39 to argon-39 involves transitions between specific nuclear energy levels, governed by the selection rules of beta decay and the structure of the participating nuclei. The ground state of chlorine-39 has a nuclear spin and parity of $$3/2^+$$, while argon-39 exhibits a similar nuclear structure, facilitating allowed or superallowed beta transitions [4] [7].

During the decay process, the beta-minus transition may populate both the ground state and various excited states of argon-39. The distribution of beta branches to these states is determined by the overlap of the nuclear wavefunctions and the available phase space, as reflected in the measured branching ratios and log ft values [7].

The nuclear transition states observed in the decay of chlorine-39 are summarized as follows:

  • Ground state transition: The majority of decays proceed directly to the ground state of argon-39, characterized by a high transition probability and the absence of gamma emission.
  • Excited state transitions: A smaller fraction of decays populate excited states at energies of 2093, 2358, 2503, and 2829 keV, as evidenced by the observed gamma-ray emissions. These transitions are associated with lower transition probabilities and higher log ft values, indicative of forbidden or less favored transitions [7].

The identification and characterization of these nuclear transition states are crucial for understanding the nuclear structure of both chlorine-39 and argon-39, as well as for refining theoretical models of beta decay.

The following table provides a summary of the key nuclear transition states involved in the decay of chlorine-39:

Initial State (Cl-39)Final State (Ar-39)Transition TypeEnergy (keV)Branching Ratio (%)Reference
Ground state (3/2^+)Ground state (3/2^+)Allowed0~94 [7]
Ground state (3/2^+)Excited stateForbidden2093≤ 0.08 [7]
Ground state (3/2^+)Excited stateForbidden23582.61 ± 0.11 [7]
Ground state (3/2^+)Excited stateForbidden25032.29 ± 0.12 [7]
Ground state (3/2^+)Excited stateForbidden28290.60 ± 0.05 [7]

These data underscore the predominance of the ground state transition, with a minority of decays populating higher-energy states and resulting in gamma emission.

XLogP3

0.8

Dates

Modify: 2023-07-20

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